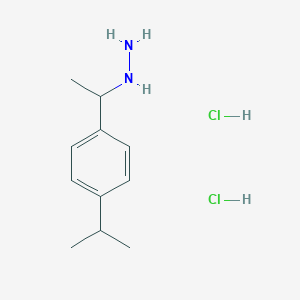

(1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

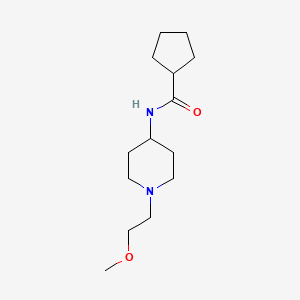

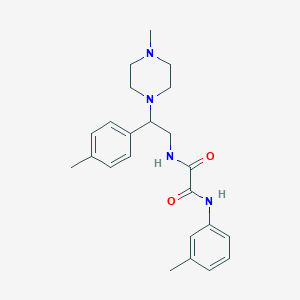

“(1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride” is a chemical compound with the molecular formula C11H18N2.2ClH . It is also known as "{1- [4- (propan-2-yl)phenyl]ethyl}hydrazine dihydrochloride" .

Molecular Structure Analysis

The molecular structure of this compound consists of a hydrazine group attached to an ethyl group, which is further attached to a 4-isopropylphenyl group .Chemical Reactions Analysis

Hydrazine derivatives, including this compound, can undergo various chemical reactions. For instance, they can be converted to a hydrazone derivative by reaction with a base and heat .Applications De Recherche Scientifique

Perovskite Solar Cells Enhancement

Hydrazine dihydrochloride has been investigated as an additive to improve the performance of tin-based mixed organic cation perovskite solar cells (TPSCs) . These cells are considered a promising alternative to lead-based perovskite solar cells due to their lower toxicity. By introducing hydrazine dihydrochloride into the precursor solution of all-tin perovskite, researchers achieved a power conversion efficiency (PCE) of 9.26%. The additive inhibited the oxidation of Sn2+ to Sn4+ and adjusted the crystallization process, resulting in improved reproducibility and stability.

Phthalazinone Synthesis

Hydrazine dihydrochloride plays a role in the construction of novel phthalazinones. Precursors derived from hydrazine dihydrochloride, such as oxophthalazin-2(1H)-yl) acetohydrazide, have been utilized to synthesize phthalazinones with valuable functional groups . These compounds find applications in medicinal chemistry, materials science, and organic synthesis.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(4-propan-2-ylphenyl)ethylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2.2ClH/c1-8(2)10-4-6-11(7-5-10)9(3)13-12;;/h4-9,13H,12H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETUPIZTLLYEHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)NN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4-Isopropylphenyl)ethyl)hydrazine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

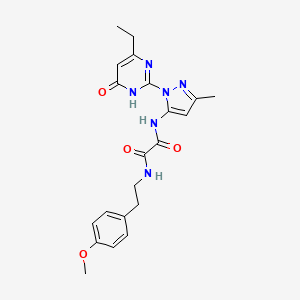

![5-amino-N-(3-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2823294.png)

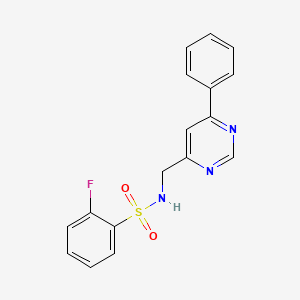

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-methoxybenzylidene)propanehydrazide](/img/structure/B2823303.png)

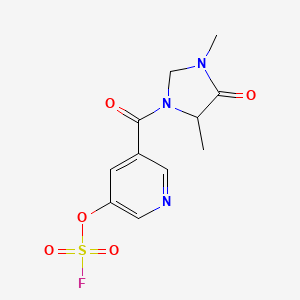

![2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide](/img/structure/B2823305.png)

![1-(2,5-dimethoxyphenyl)-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2823308.png)